molecular formula C6H2Cl2FNO B1629892 5-Chloro-3-fluoropyridine-2-carbonyl chloride CAS No. 207994-09-0

5-Chloro-3-fluoropyridine-2-carbonyl chloride

Cat. No.: B1629892
CAS No.: 207994-09-0
M. Wt: 193.99 g/mol
InChI Key: PYVVOFAMBUQMLL-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carbonyl chloride is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoropyridine-2-carbonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the reaction of 5-chloro-3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the carbonyl chloride group at the 2-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of thionyl chloride or other chlorinating agents is common, and the reaction conditions are optimized for high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to form 5-chloro-3-fluoropyridine-2-carboxylic acid or its derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K₂CO₃).

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Carboxylic Acids: Formed through reduction.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-carbonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoropyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The presence of chlorine and fluorine atoms also influences its chemical behavior, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3,6-trifluoropyridine: Another halogenated pyridine with multiple fluorine atoms.

    2,6-Dichloro-5-fluoropyridine-3-carbonitrile: Contains both chlorine and fluorine atoms, similar to 5-Chloro-3-fluoropyridine-2-carbonyl chloride.

    5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Features a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields further highlight its significance.

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO/c7-3-1-4(9)5(6(8)11)10-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVVOFAMBUQMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621492
Record name 5-Chloro-3-fluoropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207994-09-0
Record name 5-Chloro-3-fluoro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207994-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

71.38 g of 3-fluoro-5-chloro-2-pyridinecarboxylic acid (Example P4) are placed in a round-bottomed flask and heated to 90° C. 59 ml of thionyl chloride are added dropwise from a dropping funnel over a period of 30 minutes, and the gas formed is introduced into sodium hydroxide solution. Stirring is then carried out for 5 hours at 100° C., after which the thionyl chloride is distilled off at normal pressure. After the addition of 50 ml of dry toluene, 20 ml thereof are distilled off. The resulting solution is poured into 200 ml of n-hexane and stirred overnight. After cooling in an ice-bath, the mixture is filtered and the filtration residue is washed twice with n-hexane. 68.7 g of the desired compound are obtained in the form of a brown solid.
Quantity
71.38 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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